molecular formula C7H10N2OS2 B14912888 3-(Methylthio)-N-(thiazol-2-yl)propanamide

3-(Methylthio)-N-(thiazol-2-yl)propanamide

Cat. No.: B14912888
M. Wt: 202.3 g/mol
InChI Key: YNJHCHXPVLJHQB-UHFFFAOYSA-N
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Description

3-(Methylthio)-N-(thiazol-2-yl)propanamide (CAS: Not explicitly provided) is a thiazole-containing propanamide derivative characterized by a methylthio (-SMe) group at the 3-position of the propanamide chain and a thiazol-2-yl moiety as the N-substituent.

Thiazole derivatives are pharmacologically significant due to their roles as kinase inhibitors, antimicrobial agents, and pesticidal compounds.

Properties

Molecular Formula

C7H10N2OS2

Molecular Weight

202.3 g/mol

IUPAC Name

3-methylsulfanyl-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C7H10N2OS2/c1-11-4-2-6(10)9-7-8-3-5-12-7/h3,5H,2,4H2,1H3,(H,8,9,10)

InChI Key

YNJHCHXPVLJHQB-UHFFFAOYSA-N

Canonical SMILES

CSCCC(=O)NC1=NC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-N-(thiazol-2-yl)propanamide typically involves the reaction of thiazole derivatives with methylthio compounds under specific conditions. One common method includes the use of thiazole-2-amine and methylthioacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-N-(thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(Methylthio)-N-(thiazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-N-(thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

The biological and physicochemical properties of thiazole-propanamide derivatives are highly dependent on substituents on both the thiazole ring and the propanamide chain. Below is a comparative analysis of key analogs:

Compound Substituents on Thiazole Propanamide Chain Modifications Key Properties/Activities Reference
3-(Methylthio)-N-(thiazol-2-yl)propanamide None (parent thiazole) -SCH₃ at 3-position Pesticidal activity (inferred from analog C3)
N-(4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)-3-(methylthio)propanamide (C3) 4-Cl, 2-pyridinyl -SCH₃ at 3-position Pesticidal; broad-spectrum pest control
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) 5-(4-Fluorophenyl) 3-(furan-2-yl) Potent KPNB1 inhibition; anticancer activity
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Benzothiazole ring 3-(4-methoxyphenyl) Anticancer (cell-based assays)
3-Chloro-N-(thiazol-2-yl)propanamide None (parent thiazole) -Cl at 3-position Higher electrophilicity; potential reactivity
(E)-3-(2-Benzylidenehydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide (H2L) None (parent thiazole) Hydrazinyl-oxo group at 3-position Forms bidentate metal complexes; antimicrobial
Key Observations:
  • Biological Activity : Compound C3 () demonstrates pesticidal efficacy, likely due to the pyridinyl and chloro groups enhancing target binding. In contrast, compound 31 () with a furan substituent shows anticancer activity, suggesting substituent-dependent target specificity.
  • Coordination Chemistry : The hydrazinyl-oxo derivative H2L () forms stable complexes with transition metals (e.g., Co(II), Ni(II)), enabling antimicrobial applications, whereas the methylthio analog lacks such coordination sites .

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